molecular formula C4H9NaO B12658203 Sodium butan-2-olate CAS No. 7726-51-4

Sodium butan-2-olate

Cat. No.: B12658203
CAS No.: 7726-51-4
M. Wt: 96.10 g/mol
InChI Key: VSCLJRSWEGZJNY-UHFFFAOYSA-N
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Description

Contextualization within Alkoxide Chemistry

To appreciate the specific role of sodium butan-2-olate, it is essential to understand its position within the broader class of metal alkoxides.

Metal alkoxides are a class of chemical compounds composed of a metal bonded to one or more alkyl groups through an oxygen atom. gelest.com They are the conjugate bases of alcohols and are generally strong bases and, when the alkyl group is not bulky, good nucleophiles. wikipedia.org This dual reactivity makes them fundamental reagents in organic synthesis. wikipedia.org

Metal alkoxides are widely used as intermediates in reactions such as the Williamson ether synthesis, where they act as nucleophiles to form ethers from alkyl halides. wikipedia.org They are also employed in transesterification reactions, a process used in the production of biodiesel. wikipedia.org Beyond organic synthesis, metal alkoxides serve as precursors for the synthesis of metal oxides, ceramics, and other metal-containing compounds through processes like chemical vapor deposition (CVD) and sol-gel techniques. bohrium.comresearchgate.net Furthermore, they find applications as catalysts in various chemical transformations, including polymerization and esterification. The utility of metal alkoxides spans from laboratory-scale synthesis to large-scale industrial applications. wikipedia.org

The structure of the alkyl group in a metal alkoxide significantly influences its reactivity. gelest.com Alkoxides are categorized as primary, secondary, or tertiary based on the substitution of the carbon atom bonded to the oxygen. This compound is a secondary alkoxide.

Secondary alkoxides possess a moderate to high degree of steric hindrance compared to their primary counterparts like sodium ethoxide. This steric bulk modulates their reactivity. smolecule.com While still acting as strong bases, their nucleophilicity can be tempered by the sterically hindered environment around the oxygen atom. pressbooks.pub This feature can be exploited to favor elimination reactions (E2) over substitution reactions (SN2) when reacting with alkyl halides, particularly with more sterically hindered substrates. pressbooks.pub The balance between basicity and nucleophilicity, governed by the steric and electronic properties of the alkyl group, is a key consideration in selecting an appropriate alkoxide for a specific organic transformation. The secondary nature of the butan-2-olate anion provides a unique reactivity profile that is distinct from the more linear primary alkoxides and the highly bulky tertiary alkoxides like sodium tert-butoxide.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound focuses on several key areas. A primary objective is to utilize its specific properties as a base and nucleophile in the synthesis of complex organic molecules, including ethers and esters. smolecule.com Researchers investigate its efficacy in promoting various reactions and compare its performance to other alkoxides to understand structure-reactivity relationships.

Another area of inquiry involves the study of reaction mechanisms. The distinct steric and electronic properties of this compound make it a useful probe for elucidating the mechanistic pathways of substitution and elimination reactions. smolecule.com By analyzing the product distributions obtained using this reagent, chemists can gain insights into the factors that control the competition between these fundamental reaction types. Furthermore, its role as an intermediate in the production of more complex organic molecules is an area of ongoing investigation. smolecule.com

Below is a data table summarizing some of the key computed properties of this compound.

PropertyValue
Molecular FormulaC4H9NaO
Molecular Weight96.10 g/mol
IUPAC Namesodium;butan-2-olate
InChIKeyVSCLJRSWEGZJNY-UHFFFAOYSA-N
Canonical SMILESCCC(C)[O-].[Na+]

Data sourced from PubChem CID 23663649. nih.gov

The following table provides a comparison of this compound with other common sodium alkoxides, highlighting the influence of the alkyl group structure.

AlkoxideMolecular FormulaMolecular Weight ( g/mol )Structure Type
Sodium methoxide (B1231860)CH3NaO54.02Primary
Sodium ethoxideC2H5NaO68.05Primary
This compoundC4H9NaO96.10Secondary
Sodium tert-butoxideC4H9NaO96.10Tertiary

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7726-51-4

Molecular Formula

C4H9NaO

Molecular Weight

96.10 g/mol

IUPAC Name

sodium;butan-2-olate

InChI

InChI=1S/C4H9O.Na/c1-3-4(2)5;/h4H,3H2,1-2H3;/q-1;+1

InChI Key

VSCLJRSWEGZJNY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Butan 2 Olate

Direct Deprotonation Routes

The most common and straightforward methods for synthesizing sodium butan-2-olate involve the direct removal of the acidic proton from the hydroxyl group of butan-2-ol using a strong base or an alkali metal.

A widely used method for the preparation of this compound is the direct reaction of butan-2-ol with sodium metal. smolecule.comchegg.com In this reaction, the sodium metal acts as a reducing agent, reacting with the alcohol to form the corresponding sodium alkoxide and hydrogen gas. iaea.orgquora.com The reaction is exothermic and proceeds by adding sodium metal, often in small pieces, to anhydrous butan-2-ol. rsc.org

The general reaction is as follows: 2 Na + 2 CH₃CH(OH)CH₂CH₃ → 2 CH₃CH(ONa)CH₂CH₃ + H₂↑

This method is effective for producing the alkoxide, and the evolution of hydrogen gas is a clear indicator of the reaction's progress. quora.com The resulting this compound is typically present in a solution of the excess alcohol or can be isolated after removing the solvent. pearson.com

Table 1: Synthesis of this compound via Reaction with Sodium Metal

Reactants Products Key Conditions
Butan-2-ol This compound Anhydrous (dry) butan-2-ol is required to prevent reaction with water. iaea.org

Strong bases are highly effective reagents for the deprotonation of alcohols to form alkoxides. Sodium amide (NaNH₂) and sodium hydride (NaH) are two such bases commonly employed for the synthesis of this compound.

Sodium Amide (NaNH₂): Sodium amide is a potent base where the amide ion (NH₂⁻) readily abstracts the proton from the hydroxyl group of butan-2-ol. chegg.combrainly.com This acid-base reaction yields this compound and ammonia (B1221849) (NH₃) as a byproduct. brainly.comscispace.com The reaction is typically carried out in a non-reactive solvent. scispace.com

Reaction with Sodium Amide: NaNH₂ + CH₃CH(OH)CH₂CH₃ → CH₃CH(ONa)CH₂CH₃ + NH₃↑

Sodium Hydride (NaH): Sodium hydride is another powerful base used for generating alkoxides. pearson.com The hydride ion (H⁻) reacts with the acidic proton of the alcohol to form the sodium alkoxide and hydrogen gas. rsc.org This method is advantageous as the only byproduct is gaseous hydrogen, simplifying product purification. The reaction requires an inert atmosphere and careful control due to its exothermic nature and the flammability of hydrogen gas.

Reaction with Sodium Hydride: NaH + CH₃CH(OH)CH₂CH₃ → CH₃CH(ONa)CH₂CH₃ + H₂↑

Table 2: Comparison of Strong Bases for Deprotonation of Butan-2-ol

Base Formula Byproduct Key Features
Sodium Amide NaNH₂ Ammonia (NH₃) Highly effective base; ammonia byproduct can be removed easily. brainly.comscispace.com

The formation of this compound via deprotonation is a classic acid-base reaction. Butan-2-ol, while a weak acid, possesses a proton on its hydroxyl group that can be removed by a sufficiently strong base. brainly.com

In the reaction with sodium amide or sodium hydride, the mechanism involves a proton transfer step. brainly.com

With Sodium Amide: The lone pair of electrons on the nitrogen atom of the amide ion (NH₂⁻) attacks the electrophilic hydrogen atom of the butan-2-ol's hydroxyl group. The O-H bond breaks, and the electron pair moves to the oxygen atom, forming the butan-2-olate anion. The amide ion becomes protonated, forming ammonia. brainly.com

With Sodium Hydride: The hydride ion (H⁻), a strong nucleophile and base, donates its electron pair to the hydroxyl proton of butan-2-ol. This results in the formation of a new H-H bond (dihydrogen gas) and the butan-2-olate anion.

In both cases, the equilibrium favors the formation of the products because both ammonia and hydrogen gas are very weak acids, and the butan-2-olate anion is stabilized by the sodium counterion. brainly.com

Indirect Synthetic Pathways

While direct deprotonation is the most common route, the formation of this compound can also be viewed as a critical step within more complex synthetic sequences.

In many multi-step organic syntheses, this compound is generated in situ from its butan-2-ol precursor to act as a nucleophile in a subsequent reaction. pearson.com A prominent example is the Williamson ether synthesis, a method for preparing both symmetrical and asymmetrical ethers. byjus.com

In this context, butan-2-ol is first treated with a strong base like sodium metal or sodium hydride to form the this compound nucleophile. pearson.compearson.com This alkoxide is then reacted with a primary alkyl halide (e.g., ethyl iodide) to form an ether via an Sₙ2 mechanism. pearson.comlumenlearning.com The synthesis is not an indirect route to the isolated alkoxide itself, but rather a process where the derivatization of the butan-2-ol precursor into its alkoxide is an essential intermediate step. pearson.com

In the context of synthesizing this compound, "dehydration" refers to the critical pre-treatment step of removing water from all reactants and glassware. Alkoxide synthesis must be conducted under anhydrous (water-free) conditions. iaea.orgrsc.org

This compound, as a strong base, reacts readily with water in a hydrolysis reaction. cymitquimica.comiaea.org This reaction regenerates butan-2-ol and forms sodium hydroxide (B78521), consuming the desired product. Even atmospheric moisture can be sufficient to cause significant hydrolysis. iaea.org Therefore, a crucial pre-treatment involves the "dehydration" or drying of the butan-2-ol reactant and any solvents used in the reaction. This ensures that the yield and purity of the this compound are not compromised by unwanted side reactions with water. iaea.org

Table of Mentioned Compounds

Compound Name
1-Butanol
2-Butoxyethanol
Ammonia
Butan-2-ol
Butan-2-one
Butyl acrylate (B77674)
Ethyl iodide
Hydrogen
Isobutanol
Sodium amide
This compound
Sodium hydride
Sodium hydroxide
Sodium metal
tert-Butanol (B103910)
Tosyl chloride

Advanced Synthetic Techniques

Advanced synthetic approaches for producing this compound concentrate on overcoming the limitations of conventional batch syntheses, such as heat and mass transfer issues, and on providing precise control over the product's stereochemistry.

Continuous Flow Synthesis Approaches for Organosodium Compounds

Continuous flow synthesis offers significant advantages for the production of organosodium compounds like this compound, primarily due to improved safety and process control. The reaction of an alcohol with sodium metal is highly exothermic, and the continuous flow setup allows for efficient heat dissipation, minimizing the risk of runaway reactions.

One approach involves a continuous counter-current flow process where an alcohol is reacted with a sodium compound, such as sodium hydroxide. core.ac.uk This method can be adapted for the synthesis of this compound from butan-2-ol. The use of electrochemical methods also presents a viable route for the continuous production of sodium alkoxides. ss-pub.orgresearchgate.net In such a system, an electric current is used to drive the reaction between an alcohol and a sodium source, offering a controlled and often safer alternative to using highly reactive sodium metal. ss-pub.orgresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Sodium Alkoxides

FeatureBatch SynthesisContinuous Flow Synthesis
Heat Transfer Often poor and difficult to control, leading to potential hot spots.Excellent heat transfer due to high surface-area-to-volume ratio.
Safety Higher risk due to the handling of large quantities of reactive materials.Improved safety as only small quantities of reactants are present at any given time.
Scalability Scaling up can be challenging and may require significant process redesign.More straightforward scalability by extending the operation time or by "numbering-up" reactors.
Process Control Less precise control over reaction parameters like temperature and mixing.Precise control over reaction parameters, leading to higher consistency and yield.

Research has also explored the use of alkali metal amalgams in continuous flow processes to mitigate the high reactivity of the alkali metals, although this introduces concerns regarding mercury's toxicity. google.com Another innovative continuous approach for alkoxide synthesis involves reacting an alcohol with sodium hydroxide in a reactive distillation column, where the continuous removal of water drives the reaction to completion. jetir.org

Stereocontrol in this compound Generation

Butan-2-ol is a chiral molecule, existing as (R)- and (S)-enantiomers. The stereochemical integrity of the chiral center is often crucial in asymmetric synthesis, where the alkoxide may be used as a chiral base or nucleophile. Therefore, the generation of enantiomerically pure this compound is of significant interest.

The most direct method to generate an enantiomerically pure this compound is to start with an enantiomerically pure butan-2-ol. The reaction of, for example, (S)-butan-2-ol with sodium metal or sodium hydride proceeds with retention of configuration at the stereocenter, yielding sodium (S)-butan-2-olate. pearson.compearson.com This is because the C-O bond of the alcohol is not broken during the deprotonation.

Table 2: Stereochemical Outcome of this compound Formation

Starting MaterialReagentProductStereochemistry
(S)-Butan-2-olSodium MetalSodium (S)-butan-2-olateRetention
(R)-Butan-2-olSodium HydrideSodium (R)-butan-2-olateRetention
Racemic Butan-2-olSodium MetalRacemic this compoundRacemic mixture

The subsequent reactions of these chiral alkoxides are critical. For instance, in a Williamson ether synthesis, if sodium (S)-butan-2-olate is used as a nucleophile to attack a primary electrophile like ethyl tosylate, the reaction proceeds via an SN2 mechanism, but the stereocenter on the butoxide fragment is not part of the bond-breaking or bond-forming process at the electrophilic center and thus retains its configuration. pearson.com However, if the chiral center is on the electrophile, inversion of configuration is expected at that center.

The development of chiral catalysts for asymmetric reactions has also provided indirect methods for the application of chiral alkoxides. For example, chiral sodium alkoxides, formed in situ from chiral diols and a sodium base, have been used to catalyze asymmetric alkylation reactions. nih.govlincoln.ac.uk While not a direct synthesis of isolated this compound, these systems demonstrate the importance of stereocontrolled metal alkoxides in modern organic synthesis.

Furthermore, enzymatic processes offer a route to enantiomerically enriched precursors. Biocatalytic methods have been developed for the synthesis of (S)-butan-2-ol with high enantiomeric excess, which can then be used to generate the chiral sodium alkoxide. google.com

Reactivity and Reaction Mechanisms of Sodium Butan 2 Olate

Nucleophilic Reactivity of Sodium butan-2-olate

This compound, the sodium salt of butan-2-ol, is a strong nucleophile due to the negatively charged oxygen atom. smolecule.com Its reactivity is central to its application in organic synthesis, particularly in substitution and addition reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

This compound is a potent nucleophile and a strong base. Its participation in nucleophilic substitution reactions primarily follows the bimolecular (SN2) pathway, especially when reacting with unhindered primary or secondary substrates. The SN2 mechanism involves a backside attack by the nucleophile on the substrate, leading to an inversion of stereochemical configuration in a single, concerted step.

In contrast, the unimolecular (SN1) pathway becomes relevant with tertiary substrates, which can form a stable carbocation intermediate. However, the strong basicity of this compound often leads to competing elimination (E2) reactions, particularly with sterically hindered secondary or tertiary substrates.

Formation of Ethers

The most prominent application of this compound in nucleophilic substitution is the Williamson ether synthesis. In this reaction, the butan-2-olate ion acts as a nucleophile, displacing a halide or other suitable leaving group (like a tosylate) from an alkyl substrate to form an ether. smolecule.comorgosolver.com This reaction typically proceeds via an SN2 mechanism. pearson.com For an efficient synthesis, the electrophile should ideally be a primary alkyl halide to minimize the competing elimination reaction. pearson.com

Table 1: Williamson Ether Synthesis using this compound

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)ProductReaction Type
This compoundEthyl Iodide2-EthoxybutaneSN2
This compoundMethyl Bromide2-MethoxybutaneSN2
This compoundBenzyl Chloride2-(Benzyloxy)butaneSN2
Synthesis of Higher Alcohols

This compound can be used to synthesize more complex, higher-order alcohols through the nucleophilic ring-opening of epoxides. Epoxides are three-membered cyclic ethers that are highly strained and thus susceptible to ring-opening by strong nucleophiles like alkoxides. ntu.edu.sgmasterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the butan-2-olate ion attacks one of the electrophilic carbon atoms of the epoxide ring, causing it to open and form a new carbon-oxygen bond. Subsequent protonation of the resulting alkoxide intermediate yields a β-hydroxy ether, a type of higher alcohol. libretexts.org

Table 2: Synthesis of Higher Alcohols via Epoxide Ring-Opening

Reactant 1 (Nucleophile)Reactant 2 (Epoxide)IntermediateFinal Product (Higher Alcohol)
This compoundEthylene OxideSodium 2-(butan-2-yloxy)ethan-1-olate2-(Butan-2-yloxy)ethan-1-ol
This compoundPropylene OxideSodium 1-(butan-2-yloxy)propan-2-olate1-(Butan-2-yloxy)propan-2-ol
Regioselectivity and Stereoselectivity in Substitution

Regioselectivity: In the context of the Williamson ether synthesis, regioselectivity refers to the optimal pairing of reactants to maximize the yield of the desired ether and minimize side products, primarily from elimination reactions. Because this compound is a sterically hindered secondary alkoxide and a strong base, it is prone to causing elimination if the alkyl halide is also secondary or tertiary. Therefore, to synthesize a compound like 2-ethoxybutane, the preferred pathway is the reaction of this compound with a primary halide like ethyl iodide, rather than reacting sodium ethoxide with 2-bromobutane (B33332), which would yield a significant amount of butene. pearson.com

In the ring-opening of unsymmetrical epoxides under basic or nucleophilic conditions (as with this compound), the reaction is highly regioselective. The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring, consistent with an SN2 mechanism. libretexts.orgchemistrysteps.comlumenlearning.com

Stereoselectivity: Stereoselectivity is a critical consideration when chiral centers are involved.

In the Williamson ether synthesis , the reaction proceeds with inversion of configuration at the electrophilic carbon if it is a chiral center. pearson.comlumenlearning.com For example, if this compound reacts with (R)-2-bromopentane, the resulting ether will have an (S) configuration at that carbon. The chirality of the butan-2-olate itself is retained, as its C-O bond is not broken. pearson.compearson.com

In the ring-opening of epoxides , the SN2 attack also results in an inversion of configuration at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.comjove.com

Reactions with Carbonyl Compounds

While alkoxides can react as nucleophiles with carbonyl compounds to form hemiacetals, the specified outline focuses on the formation of butan-2-one from this compound. masterorganicchemistry.com

Formation of Butan-2-one via Oxidation Processes

This compound, or its parent alcohol butan-2-ol, can be oxidized to form the corresponding ketone, butan-2-one. smolecule.com Since butan-2-ol is a secondary alcohol, the oxidation does not proceed further to a carboxylic acid, as this would require the cleavage of a carbon-carbon bond. chadsprep.comscienceready.com.au This transformation is a fundamental reaction in organic synthesis.

Various oxidizing agents can accomplish this conversion. Strong oxidizing agents, such as the Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone), readily oxidize secondary alcohols to ketones. numberanalytics.comalfa-chemistry.comorganicchemistrytutor.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) are also highly effective for this transformation and are often preferred when other sensitive functional groups are present in the molecule. organicchemistrytutor.comchemistrysteps.comnumberanalytics.comlibretexts.org

The general mechanism involves the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. numberanalytics.com A base (often water) then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and the formation of the carbon-oxygen double bond of the ketone. organicchemistrytutor.comyoutube.com

Table 3: Oxidation to Butan-2-one

Starting MaterialOxidizing AgentProductNotes
Butan-2-ol / this compoundJones Reagent (CrO3, H2SO4, acetone)Butan-2-oneStrong oxidation conditions. numberanalytics.comalfa-chemistry.com
Butan-2-ol / this compoundPyridinium Chlorochromate (PCC)Butan-2-oneMild oxidation, stops at the ketone. chemistrysteps.comlibretexts.org
Butan-2-ol / this compoundSodium Dichromate (Na2Cr2O7, H2SO4)Butan-2-oneA common strong oxidizing agent. libretexts.org
Addition to Carbonyl Centers

The butan-2-olate anion is an effective nucleophile that readily attacks the electrophilic carbon of a carbonyl group (C=O) in aldehydes and ketones. ksu.edu.salibretexts.org This reaction proceeds via a nucleophilic addition mechanism.

The process begins with the nucleophilic butan-2-olate anion attacking the partially positive carbonyl carbon. ksu.edu.sadocbrown.info This attack breaks the C=O pi bond, pushing the electrons onto the highly electronegative oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org In the subsequent step, this intermediate is protonated, typically by the addition of a weak acid or water in a workup step, to yield the final alcohol product. ksu.edu.saunizin.org Aldehydes are generally more reactive than ketones in these additions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. unizin.org

Base-Catalyzed Transformations

As a strong base, this compound is instrumental in promoting elimination reactions. These reactions are fundamental in the synthesis of alkenes. The dehydration of its parent alcohol, butan-2-ol, serves as a classic example to illustrate the products and mechanisms involved. byjus.comaakash.ac.in

Dehydration Reactions of Butan-2-olate

The dehydration of butan-2-ol, an elimination reaction, can be catalyzed by strong acids and typically results in the formation of a mixture of isomeric alkenes. chemguide.co.uklibretexts.org The butan-2-olate anion is the conjugate base of butan-2-ol and a powerful base in its own right, capable of facilitating elimination reactions on various substrates, such as alkyl halides.

The dehydration of butan-2-ol can yield three different alkene products. chemguide.co.uklibretexts.org The removal of the hydroxyl group and a hydrogen atom from an adjacent carbon can occur in two ways. Abstraction of a proton from the terminal methyl (CH₃) group results in the formation of but-1-ene. Alternatively, abstraction of a proton from the internal methylene (B1212753) (CH₂) group leads to but-2-ene. libretexts.org Because but-2-ene exhibits geometric isomerism, it exists as two distinct stereoisomers: cis-but-2-ene and trans-but-2-ene. libretexts.orglibretexts.org

The distribution of these products is governed by Zaitsev's (or Saytzeff's) rule, which posits that the more substituted, and thus more stable, alkene will be the major product. tardigrade.inbyjus.com Consequently, the but-2-ene isomers are generally favored over but-1-ene. byjus.comcollegedunia.com

Alkene Products from the Dehydration of Butan-2-ol

Alkene ProductStructureClassificationRelative Yield
But-1-eneCH₂=CHCH₂CH₃MonosubstitutedMinor
cis-But-2-enecis-CH₃CH=CHCH₃DisubstitutedMajor
trans-But-2-enetrans-CH₃CH=CHCH₃DisubstitutedMajor (typically favored over cis)

Elimination reactions can proceed through two primary mechanistic pathways: E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.com

The E1 mechanism is a two-step process. In the context of alcohol dehydration, it begins with the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of this leaving group to form a carbocation intermediate. aakash.ac.inlibretexts.org This step is the slow, rate-determining step. aakash.ac.in A base then abstracts a proton from an adjacent carbon to form the double bond. libretexts.orglibretexts.org The acid-catalyzed dehydration of secondary alcohols like butan-2-ol typically proceeds via an E1 pathway. libretexts.orgjove.com

The E2 mechanism is a single-step, concerted reaction where a strong base removes a proton from a carbon atom while the leaving group on the adjacent carbon departs simultaneously. libretexts.org This mechanism requires both the substrate and the base to be involved in the rate-determining step. libretexts.org Strong, hard bases like this compound favor the E2 mechanism when reacting with suitable substrates like alkyl halides. libretexts.orgulethbridge.ca

Comparison of E1 and E2 Elimination Mechanisms

FeatureE1 MechanismE2 Mechanism
KineticsFirst-order (rate = k[substrate])Second-order (rate = k[substrate][base])
MechanismTwo steps, via a carbocation intermediateOne step, concerted reaction
Base RequirementWeak base is sufficientStrong base is required
SubstrateFavored for tertiary and secondary substratesFavored for primary and secondary substrates
StereochemistryNot stereospecificStereospecific (anti-periplanar required)
RearrangementsPossibleNot possible

Stereochemical Outcomes in Elimination Reactions

The stereochemistry of elimination reactions is highly dependent on the mechanism.

In E2 reactions , a specific stereochemical arrangement is required: the proton to be removed and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). ulethbridge.canumberanalytics.commgscience.ac.in This geometric constraint dictates which isomers can be formed and can lead to highly stereospecific outcomes. numberanalytics.commgscience.ac.in

In E1 reactions , the formation of a planar carbocation intermediate means that the subsequent proton removal can occur from either side, leading to a loss of stereospecificity. masterorganicchemistry.com

For both mechanisms, when multiple alkene products are possible, the regioselectivity is often governed by Zaitsev's rule , which predicts that the major product will be the more substituted (and more thermodynamically stable) alkene. libretexts.orgorgoreview.com Furthermore, when geometric isomers can form, the more stable trans (or E) isomer is generally favored over the cis (or Z) isomer due to reduced steric strain. libretexts.org

Comparative Reactivity Studies

The reactivity of this compound as a base in elimination reactions is influenced by its steric profile. It is a secondary alkoxide, making it more sterically hindered than primary alkoxides like sodium ethoxide, but less hindered than tertiary alkoxides like potassium tert-butoxide. masterorganicchemistry.com

This difference in steric bulk plays a crucial role in the regiochemical outcome of elimination reactions.

Small, unhindered bases (e.g., sodium ethoxide) tend to follow Zaitsev's rule, preferentially attacking the more substituted β-hydrogen to yield the more stable, more substituted alkene. orgoreview.comchemistrysteps.com

Bulky, sterically hindered bases (e.g., potassium tert-butoxide) have difficulty accessing the more sterically crowded interior protons. orgoreview.commasterorganicchemistry.com They preferentially abstract the more accessible protons from the least substituted β-carbon, leading to the formation of the less substituted alkene. libretexts.orgmasterorganicchemistry.com This is known as the Hofmann product . masterorganicchemistry.comlibretexts.org

This compound occupies an intermediate position. While generally favoring the Zaitsev product, the ratio of Zaitsev to Hofmann products can be influenced by the substrate's structure and reaction conditions. Its moderate steric hindrance can lead to a higher proportion of the Hofmann product compared to smaller bases like ethoxide, especially with sterically demanding substrates. msu.edu

Differentiation from Primary Alkoxides (e.g., Sodium Methoxide (B1231860), Sodium Ethoxide)

The reactivity of this compound differs significantly from that of primary alkoxides like sodium methoxide and sodium ethoxide due to both electronic and steric factors. Primary alkoxides are derived from primary alcohols, where the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom. docbrown.info In contrast, this compound is derived from a secondary alcohol, butan-2-ol, where the functional group is on a carbon attached to two other carbon atoms. smolecule.com

Basicity vs. Nucleophilicity:

Primary alkoxides such as sodium methoxide and sodium ethoxide are strong bases and potent nucleophiles. studfile.net Their relatively small size allows them to readily participate in nucleophilic substitution reactions (SN2), especially with unhindered substrates. lumenlearning.com For instance, sodium ethoxide reacts with primary alkyl halides like 1-bromobutane (B133212) in an SN2 fashion to yield ethers. vaia.com

This compound is also a strong base, but its effectiveness as a nucleophile is diminished due to steric hindrance. The bulky butyl group surrounding the oxygen atom impedes its approach to an electrophilic carbon center, making it a more sterically hindered nucleophile. reddit.com This steric bulk favors elimination reactions (E2) over substitution reactions (SN2), particularly with secondary and tertiary substrates. While primary alkoxides can also promote elimination, the tendency is much more pronounced with secondary alkoxides like this compound.

The reactivity of alcohols with sodium metal to form the corresponding alkoxides also shows a trend where primary alcohols react more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols. doubtnut.com This is attributed to the decreasing acidity of the alcohols from primary to tertiary, which affects the ease of formation of the alkoxide. doubtnut.com

Table 1: Comparison of Properties between this compound and Primary Alkoxides

PropertySodium MethoxideSodium EthoxideThis compound
Parent Alcohol Methanol (Primary)Ethanol (B145695) (Primary)Butan-2-ol (Secondary)
Steric Hindrance LowLowModerate
Relative Basicity StrongStrongStrong
Relative Nucleophilicity StrongStrongWeaker/Hindered
Favored Reaction SN2/E2SN2/E2E2 > SN2

Influence of Steric Hindrance on Reactivity Profiles

Steric hindrance is a critical factor that dictates the reaction pathways of this compound. The presence of two alkyl groups (a methyl and an ethyl group) attached to the carbon bearing the oxyanion creates a congested environment around the nucleophilic oxygen atom. doubtnut.com

In Nucleophilic Substitution (SN2) Reactions:

The rate of an SN2 reaction is highly sensitive to steric hindrance on both the substrate and the nucleophile. libretexts.org For a successful SN2 reaction, the nucleophile must perform a backside attack on the electrophilic carbon. studfile.netncert.nic.in The bulky nature of the butan-2-olate anion makes this approach difficult, especially with sterically demanding substrates. reddit.comfiveable.me Consequently, SN2 reactions involving this compound are generally slower compared to those with less hindered alkoxides like methoxide or ethoxide, and often, elimination becomes the major reaction pathway. studfile.net For example, while sodium ethoxide readily reacts with 2-bromobutane via an SN2 mechanism, using a bulkier base would favor elimination. vaia.com

In Elimination (E2) Reactions:

The steric bulk of this compound makes it an effective base for promoting E2 reactions. In an E2 mechanism, the base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. The base does not need to directly attack the sterically shielded electrophilic carbon, but rather a more accessible proton on the periphery of the molecule. This is why sterically hindered bases are often preferred for carrying out elimination reactions. The dehydration of butan-2-ol itself, which proceeds through a carbocation intermediate, can lead to a mixture of alkenes, including but-1-ene and cis/trans-but-2-ene. libretexts.org

Research has shown that in reactions with organosilicon compounds, the steric hindrance of alkoxides can prevent nucleophilic attack at the silicon center, leading to elimination-type reactions instead. researchgate.net This principle is analogous to the behavior of this compound in organic reactions where its steric bulk directs the reaction towards elimination rather than substitution.

Table 2: Influence of Steric Hindrance on Reaction Type

AlkoxideSubstrateMajor Product TypeRationale
Sodium EthoxidePrimary Alkyl HalideSubstitution (SN2)Low steric hindrance on both reactants.
This compoundPrimary Alkyl HalideSubstitution (SN2) with some Elimination (E2)Increased steric hindrance of the nucleophile.
Sodium EthoxideSecondary Alkyl HalideMix of Substitution (SN2) and Elimination (E2)Increased steric hindrance on the substrate.
This compoundSecondary Alkyl HalideElimination (E2)High steric hindrance on both reactants favors proton abstraction over nucleophilic attack.
This compoundTertiary Alkyl HalideElimination (E2)SN2 is impossible due to extreme steric hindrance on the substrate.

Advanced Applications of Sodium Butan 2 Olate in Organic Synthesis and Materials Science

Reagent in Complex Organic Synthesis

In the realm of organic synthesis, sodium butan-2-olate serves as a valuable reagent for constructing intricate molecular architectures. Its utility stems from its properties as a strong, moderately hindered base and a competent nucleophile, allowing it to participate in a variety of stereocontrolled reactions.

Asymmetric synthesis is a critical field focused on producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org

Since butan-2-ol is a chiral molecule, existing as (S)- and (R)-enantiomers, this compound derived from an enantiomerically pure form of the alcohol is also chiral. wikipedia.org This inherent chirality allows it to be used as a chiral reagent, particularly as a chiral base. In this role, it can selectively abstract a proton from a prochiral substrate, leading to the formation of a stereochemically defined intermediate. This strategy is a cornerstone of modern asymmetric synthesis, enabling the construction of specific stereoisomers. researchgate.net The control over stereochemistry is crucial as the three-dimensional arrangement of atoms can significantly impact a compound's biological activity and properties. fiveable.me

Stereoselective derivatization involves reacting a molecule to form a new derivative with a specific, controlled stereochemistry. This compound is an effective precursor for such transformations, especially in reactions where the alkoxide acts as a nucleophile.

A prominent example is its use in the Williamson ether synthesis, an S\textsubscript{N}2 reaction that forms an ether from an organohalide and an alkoxide. When an enantiomerically pure form of this compound is used, the reaction proceeds with inversion of configuration at the electrophilic carbon, preserving the stereocenter of the alkoxide. This allows for the synthesis of chiral ethers with high stereochemical fidelity.

For instance, the reaction of pure (S)-butan-2-ol with sodium metal produces sodium (S)-butan-2-olate in situ. Subsequent reaction with ethyl iodide yields 2-ethoxybutane with a predictable stereochemical outcome, demonstrating the transfer of chirality from the precursor to the product. pearson.com This precise control is fundamental in synthesizing chiral building blocks for more complex molecules. fiveable.me

ReactantReagentsProductSpecific Rotation
(S)-butan-2-ol1. Na2. Ethyl iodide(S)-2-ethoxybutane−14.3º

Table 1: Example of stereoselective derivatization using sodium (S)-butan-2-olate, based on findings from a known synthetic procedure. pearson.com

The construction of multifunctional organic molecules often requires a series of carefully planned steps, including carbon-carbon bond formation and functional group interconversions. fiveable.me this compound, as a strong base, is instrumental in facilitating reactions that are foundational to these synthetic routes, such as elimination and condensation reactions.

In elimination reactions, the choice of base is critical for controlling regioselectivity—whether the more substituted (Zaitsev) or less substituted (Hofmann) alkene is formed. The moderate steric bulk of the sec-butoxide (B8327801) ion provides a balance between the reactivity of smaller alkoxides (like methoxide) and the bulk of tertiary alkoxides (like tert-butoxide). masterorganicchemistry.com This allows it to favor different product distributions depending on the substrate, offering a valuable tool for synthetic planning. libretexts.orgmasterorganicchemistry.com Its role as a base is also crucial for generating reactive anionic intermediates like enolates from carbonyl compounds, which are key building blocks in C-C bond-forming reactions essential for synthesizing complex active ingredients in the pharmaceutical and agrochemical industries.

Role in Catalysis and Materials Precursors

Beyond its applications in stoichiometric organic reactions, this compound also plays a role as a component in catalytic systems and as a precursor in the synthesis of advanced materials.

Alkali metal alkoxides are frequently employed as crucial components in various catalytic systems, often in conjunction with transition metals. google.com They can function as bases to generate active catalytic species or act as ligands that modify the electronic and steric environment of a metal center, thereby influencing the catalyst's activity and selectivity. sigmaaldrich.com

This compound can be integrated into such systems. Its properties as a secondary alkoxide offer a unique steric profile compared to other common alkoxides. smolecule.com This can be advantageous in tuning the performance of a catalytic system for specific transformations, such as polymerization, cross-coupling, or hydrogenation reactions. The choice of the alkali metal cation and the alkoxide structure can be critical in stabilizing key intermediates within a catalytic cycle. While specific industrial applications are often proprietary, the fundamental principles of catalysis support the use of this compound as a versatile component for optimizing catalytic processes. usask.ca

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, particularly metal oxides, from small molecule precursors like metal alkoxides. wikipedia.org This method allows for the fabrication of materials such as thin films, fibers, and highly porous aerogels at relatively low temperatures. wikipedia.org

In this context, this compound can be used in several ways. It can serve as a precursor in combination with other metal alkoxides (e.g., aluminum sec-butoxide or silicon alkoxides) to synthesize mixed-metal oxide ceramics. researchgate.netresearchgate.net Additionally, sodium alkoxides can function as catalysts to control the rates of hydrolysis and polycondensation reactions, which are the fundamental steps of the sol-gel process. mdpi.com The choice of catalyst influences the structure and porosity of the final ceramic material. The use of the sec-butoxide ligand, in particular, has been studied in the formation of alumina (B75360) gels, indicating its utility in creating these advanced materials. researchgate.netresearchgate.net The conversion of such precursors into ceramic materials is a key route for producing advanced ceramics with tailored properties for applications ranging from catalysis to electronics. uni-bremen.de

Involvement in Oxoalkoxide and Double Alkoxide Systems

This compound serves as a crucial precursor in the synthesis of complex, multi-metallic compounds known as oxoalkoxides and double alkoxides. These systems are of significant interest in materials science and catalysis due to their potential to form homogeneous mixed-metal oxides with tailored properties upon controlled hydrolysis and thermolysis. The butan-2-olate ligand, with its specific steric and electronic profile, influences the structure and reactivity of the resulting polymetallic species.

The formation of these complex alkoxides typically involves the reaction of this compound with a halide or an alkoxide of another metal. The general synthetic strategy relies on the high reactivity of the sodium alkoxide to facilitate salt metathesis or alcohol elimination pathways, leading to the formation of new M-O-Na bridges.

Synthesis of Heterometallic Alkoxides:

The synthesis of bimetallic alkoxides often involves the reaction of a metal halide with a sodium alkoxide. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general reaction scheme can be represented as:

m Na(O-sec-Bu) + MClm → M(O-sec-Bu)m + m NaCl

This reaction drives the formation of the corresponding metal sec-butoxide. The subsequent formation of a double alkoxide can occur through the reaction of the newly formed metal alkoxide with the remaining this compound, especially if a stoichiometric excess of the sodium alkoxide is used or if the reaction conditions favor the formation of a stable heterobimetallic complex. For instance, the formation of a species like NaM(O-sec-Bu)m+1 could be envisioned.

Role in Sol-Gel Processes:

In the sol-gel process, which is a versatile method for producing solid materials from small molecules, this compound can be utilized as a precursor for introducing sodium ions into a mixed-metal oxide matrix. The sol-gel process typically involves the hydrolysis and condensation of metal alkoxides. The presence of this compound in a mixture with other metal alkoxides, such as titanium or zirconium alkoxides, would lead to the formation of a homogeneous gel containing both metals. Subsequent heat treatment of this gel would result in a mixed-metal oxide. The use of a double alkoxide precursor in such processes is highly advantageous as it ensures a high degree of homogeneity at the molecular level, which is often difficult to achieve by mixing individual metal oxides.

Structural Considerations:

For example, heterobimetallic tert-butoxides of alkali metals with tetravalent actinides have been shown to form distinct structural motifs, such as [AnM₂(OᵗBu)₆] and [AnM₃(OᵗBu)₇], where the structure is governed by the size of the alkali metal ion. It is plausible that similar structural diversity exists for systems involving this compound, with the specific stoichiometry and coordination environment being dependent on the reaction conditions and the identity of the second metal.

Research Findings and Data:

Detailed research findings and specific data tables for oxoalkoxide and double alkoxide systems derived directly from this compound are not widely available in the general scientific literature. The following table provides a generalized overview of the types of systems that could be formed and their potential characteristics, based on the principles of mixed-metal alkoxide chemistry.

Heterometallic SystemPotential Synthesis RouteExpected Structural FeaturesPotential Application
Na-Ti Double AlkoxideReaction of TiCl₄ with excess Na(O-sec-Bu)Bridging sec-butoxide ligands connecting Na and Ti centers.Precursor for Na-Ti-O based ceramics and catalysts.
Na-Zr Double AlkoxideReaction of Zr(O-sec-Bu)₄ with Na(O-sec-Bu)Formation of a stable bimetallic complex with defined stoichiometry.Sol-gel synthesis of homogeneous zirconia-based materials.
Na-Al OxoalkoxideControlled partial hydrolysis of a Na-Al double sec-butoxideFormation of Al-O-Al and Al-O-Na linkages with terminal sec-butoxide groups.Precursor for the synthesis of sodium aluminate materials.

It is important to note that the reactivity and the final structure of these systems are highly dependent on factors such as the solvent, reaction temperature, and the stoichiometry of the reactants. Further dedicated research is required to fully elucidate the chemistry and potential applications of oxoalkoxide and double alkoxide systems based on this compound.

Spectroscopic and Structural Elucidation of Sodium Butan 2 Olate Systems

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are crucial for a comprehensive understanding of the molecular structure and electronic behavior of sodium butan-2-olate. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Visible spectroscopy each offer unique perspectives on the compound's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework and proton environments within a molecule. For this compound, ¹H and ¹³C NMR provide specific data on the arrangement and electronic environment of its atoms.

A general representation of the expected proton environments in butan-2-ol is as follows:

A triplet corresponding to the methyl protons (CH₃) furthest from the hydroxyl group.

A sextet for the methylene (B1212753) protons (CH₂).

A quartet for the methine proton (CH) attached to the hydroxyl group.

A doublet for the other methyl protons (CH₃).

A singlet for the hydroxyl proton (OH).

The chemical shifts for these protons are influenced by the electronegativity of the oxygen atom.

Table 1: Predicted ¹H NMR Data for Butan-2-ol

Proton Environment Predicted Chemical Shift (ppm) Splitting Pattern
Terminal CH₃ ~0.9 Triplet
CH₂ ~1.5 Sextet
CH attached to O ~3.8 Quartet
Other CH₃ ~1.2 Doublet

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

The ¹³C NMR spectrum of butan-2-ol shows four distinct signals, corresponding to the four unique carbon environments in the molecule. docbrown.info The chemical shift of each carbon is influenced by its proximity to the electronegative oxygen atom. docbrown.info The carbon atom bonded directly to the oxygen (C2) is the most deshielded and appears at the highest chemical shift. docbrown.info The chemical shifts decrease as the distance from the oxygen atom increases. docbrown.info Upon formation of this compound, the chemical shifts of the carbons, particularly C2, are expected to shift further downfield due to the increased electron-donating character of the O⁻Na⁺ group compared to the OH group.

Table 2: ¹³C NMR Chemical Shifts for Butan-2-ol

Carbon Atom Chemical Shift (δ) in ppm (in CDCl₃)
C1 (CH₃) 22.8
C2 (CHOH) 69.3
C3 (CH₂) 32.1

Data sourced from a study on butan-2-ol. docbrown.info

³¹P Magic Angle Spinning (MAS) NMR is a specialized technique used to study phosphorus-containing compounds in the solid state. In the context of this compound, this technique would be relevant for investigating its interactions with phosphate-based materials, such as calcium-sodium-copper phosphates. research-nexus.net Research on such systems has shown that the introduction of sodium can influence the catalytic activity of the phosphate (B84403) material in reactions like the dehydrogenation of butan-2-ol. research-nexus.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the most significant change from its parent alcohol, butan-2-ol, would be the absence of the broad O-H stretching band, which typically appears in the range of 3200-3600 cm⁻¹. docbrown.info This broadness is due to hydrogen bonding. docbrown.info The formation of the sodium salt would result in a C-O-Na ionic bond.

The FTIR spectrum of butan-2-ol shows characteristic peaks for C-H and C-O stretching vibrations. docbrown.infospecac.com The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. researchgate.net The C-O stretching vibration for a secondary alcohol like butan-2-ol appears around 1100-1150 cm⁻¹. rsc.org For this compound, the C-O stretching frequency might shift due to the change in the bond character.

Table 3: Characteristic FTIR Absorption Bands for Butan-2-ol

Functional Group Wavenumber (cm⁻¹) Description
O-H ~3550 - 3230 Strong, broad (due to hydrogen bonding)
C-H ~2970 Sharp

Data is characteristic for butan-2-ol and serves as a reference. docbrown.infospecac.com

In studies involving the interaction of butan-2-ol with zeolites, FTIR has been used to identify the formation of surface-bound butoxide species. researchgate.net This is indicated by shifts in the CH₃ and CH₂ stretching bands. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Complexation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Simple alkoxides like this compound are not expected to have strong absorptions in the UV-Visible region as they lack extensive chromophores. However, this technique becomes highly relevant when studying the formation of complexes involving this compound. up.ac.za

The formation of a complex can lead to the appearance of new absorption bands or shifts in existing ones (bathochromic or hypsochromic shifts). up.ac.za These changes can indicate charge-transfer transitions, where an electron is excited from a ligand-centered orbital to a metal-centered orbital (LMCT) or vice versa (MLCT). libretexts.org For instance, in the study of complexes, a shift in the primary and secondary absorption bands can confirm complex formation. up.ac.za The absence of extra bands can rule out charge-transfer reactions. up.ac.za

In research involving the catalytic dehydrogenation of butan-2-ol over phosphate catalysts, UV-Vis spectroscopy was used to study the structural characteristics of the Cu²⁺ ions within the catalyst lattice. research-nexus.net While this does not directly analyze this compound, it demonstrates the utility of the technique in understanding systems where it might be a reactant or product.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. wikipedia.org It works by directing a beam of X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams. This pattern provides a fingerprint of the crystal's lattice structure, allowing for the determination of unit cell dimensions, bond lengths, and atomic positions. wikipedia.org

While specific XRD studies on this compound are not widely published, extensive research on its isomer, sodium tert-butoxide (C₄H₉NaO), provides significant insight into the expected structural complexity. iucr.org Early analysis suggested a monoclinic space group for sodium tert-butoxide, but this was later re-refined to a trigonal system with the space group R3c. iucr.org The structure is notable for forming complex clusters in the solid state, specifically hexameric and nonameric units. iucr.orgwikipedia.org The unit cell of sodium tert-butoxide is quite large, containing six hexameric and six nonameric units, with considerable rotational disorder associated with the tert-butoxy (B1229062) groups. iucr.org

The application of XRD is fundamental for confirming the crystalline phase and purity of sodium alkoxides. For instance, XRD has been used to characterize sodium methoxide (B1231860), sodium ethoxide, and sodium n-propoxide, revealing a tetragonal crystal structure for these normal chain alkoxides. researchgate.net The technique is also routinely used to identify crystalline forms of various sodium salts of organic compounds. google.com In studies of sodium under extreme pressure, single-crystal XRD has been used to refine complex crystal structures at pressures exceeding 100 GPa. nih.gov Given this context, XRD analysis of this compound would be crucial to determine its precise crystal lattice, space group, and whether it forms similar oligomeric clusters as its isomer.

Table 1: Crystallographic Data for Sodium tert-butoxide (Isomer of this compound)

Parameter Value Source
Chemical Formula C₄H₉NaO iucr.org
Molecular Weight 96.10 iucr.org
Crystal System Trigonal iucr.org
Space Group R3c iucr.org
a (Å) 19.388 (14) iucr.org
c (Å) 43.335 (30) iucr.org
U (ų) 14107 iucr.org
Z 90 iucr.org

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of a material. nih.gov It produces images by scanning the surface with a focused beam of electrons, providing information on particle shape, size distribution, and aggregation. nih.govprotocols.io

For sodium alkoxide systems, SEM is used to characterize the morphology of synthesized particles. In a study involving sodium alkoxide-mediated graphitic carbon nitride (g-C₃N₄), SEM analysis of a composite containing sodium tert-butoxide immobilized on nanofibers revealed a membrane structure with fibers approximately 350 nm in diameter. nih.gov The g-C₃N₄ particles appeared to form bead-like or knot-like structures of 1-2 µm along the nanofibers. nih.gov Similarly, SEM has been used to study the morphology of metal oxides prepared from alkoxide precursors, showing the formation of spherical, nanosized, and homogenous particles. ceramics-silikaty.cz For example, the SEM analysis of sodium dimolybdate (Na₂Mo₂O₇) synthesized via ultrasonic spray pyrolysis confirmed a needle-like morphology where particles were collected into bundles. scielo.br

These findings indicate that SEM analysis of this compound would be instrumental in determining its particle morphology, which could range from crystalline powders to more complex structures depending on the synthesis method.

Table 2: SEM Morphological Findings in Related Systems

Material Observed Morphology Source
g-C₃N₄-tBuONa on PAN nanofibers Nanofiber membrane (approx. 350 nm diameter) with bead-like knots (1-2 µm) nih.gov
Boehmite from aluminum 2-butoxide Nanosize, spherical, and homogenous particles ceramics-silikaty.cz
Sodium Dimolybdate (Na₂Mo₂O₇) Needle-like particles collected into bundles scielo.br

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projections of a sample's internal structure by passing an electron beam through an ultrathin specimen. acs.org This technique is essential for analyzing the size, shape, and arrangement of nanoparticles, crystalline structure, and phase separation at the nanoscale. acs.orgresearchgate.net

In the context of metal alkoxides, TEM is used to characterize nanostructures derived from them. For instance, in the creation of antireflective films from metal alkoxides like titanium butoxide, TEM observation showed that the resulting SiO₂ and TiO₂ films were compactly joined to each other and to the glass substrate. scientific.netscite.ai In another study, TEM was used to investigate the morphology of as-dried amorphous precursor thin films of barium titanate derived from titanium alkoxide and barium acetate, revealing details of phase separation between Ti-rich and Ba-rich regions. utwente.nl

Furthermore, TEM analysis is crucial in battery research where sodium alkoxides can be components of the solid electrolyte interphase (SEI). In a study of a sodium-ion battery anode, the SEI film, containing sodium alkoxides (RCH₂ONa), was found via TEM to be uniform and thin, which promotes cycling stability. rsc.org A separate investigation of an Sb₂Te₃/C nanocomposite for sodium-ion batteries used TEM to show nanocrystals of about 20 nm embedded in a carbon matrix. uh.edu These examples highlight that TEM analysis of this compound systems would be invaluable for understanding its nanostructural features, especially in composite materials or as part of surface films.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) generates three-dimensional, high-resolution images of a surface's topography. eag.comcdejournal.com It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface; the deflection of the cantilever is measured to map the surface features with near-atomic resolution. eag.comipinnovative.com AFM can quantify surface roughness down to the angstrom scale and measure feature sizes. eag.com

While direct AFM studies on this compound are scarce, the technique's application to related materials demonstrates its utility. For example, AFM has been used to measure the thickness of anisometric iron alkoxide nanoplates, which were found to be approximately 14.6 nm thick. researchgate.net In the field of biopolymers, AFM is used to study hydrogels, such as those made from sodium alginate, a sodium-containing polymer. These studies analyze surface roughness, structure, and mechanical properties, noting that crosslinking sodium alginate with ions can significantly increase surface roughness. nih.gov AFM is also a key tool for examining the effects of processing on various materials at the nanoscale. nih.gov

For this compound, AFM would provide quantitative data on its surface topography, including roughness averages and the dimensions of any crystalline aggregates or film structures at the nanoscale. eag.com

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a critical technique for determining the thermal stability of materials and studying their decomposition pathways by identifying temperatures at which weight loss occurs. tainstruments.comfishersci.com

Research on the thermal behavior of alkali metal tert-butoxides, including the sodium salt, provides a direct analogue for understanding the decomposition of this compound. aip.org TGA of sodium tert-butoxide shows a distinct thermal decomposition pattern. A small initial mass decrease starting around 50 °C is attributed to the release of crystal tert-butanol (B103910). aip.org A more significant mass loss occurs at higher temperatures, corresponding to the sublimation of the sodium tert-butoxide itself. aip.org For a related rubidium tert-butoxide, these events were marked in the ranges of 75-100 °C for solvent release and 200-277 °C for sublimation. aip.org

TGA studies on other sodium salts, such as sodium vinylsulfonate, also show multi-stage degradation processes, with initial weight loss often corresponding to the release of physically retained water, followed by the decomposition of the compound at higher temperatures. marquette.edu The atmosphere (e.g., nitrogen or air) can significantly influence the degradation pathway and the amount of non-volatile residue. marquette.edu Therefore, TGA of this compound would be expected to reveal its thermal stability, identify the temperatures for desolvation and decomposition, and quantify the residue left after thermal treatment.

Table 3: Illustrative Thermal Decomposition Events for Alkali Metal tert-Butoxides from TGA

Temperature Range Event Description Source
~50 °C - 100 °C Release of Crystal Alcohol Initial mass loss corresponding to the release of trapped tert-butanol from the crystal lattice. aip.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Research Findings on Related Sodium Alkoxides

Detailed thermal analysis has been conducted on various sodium alkoxides, offering a comparative framework for understanding the potential thermal transitions of this compound.

A study on the heat capacity of several linear and branched sodium alkoxides was performed using DSC over a temperature range of 240 K to 550 K. researchgate.net This research provides crucial thermodynamic data, including heat capacity (C_p,m_), enthalpy increments, and entropies for compounds such as sodium methoxide, sodium ethoxide, sodium n-propoxide, and sodium iso-propoxide. researchgate.net The data reveals how the thermal properties evolve with the size and structure of the alkyl group. researchgate.net For instance, the standard molar heat capacity at 298.15 K (C_p,m_ (298)) increases with the size of the alkyl chain. researchgate.net

Another investigation into the crystal structures of various sodium alkoxides also touched upon their thermal stability. nih.gov It was noted through differential thermal analysis that the decomposition of sodium ethoxide begins at 50 °C, although this process is slow and spans a wide temperature range, becoming explosive at 310 °C. nih.gov Such findings highlight the reactive and potentially hazardous nature of these compounds at elevated temperatures.

The thermal decomposition of sodium alkoxides generally results in the formation of gaseous hydrocarbons, sodium carbonate, sodium hydroxide (B78521), and elemental carbon. The onset temperature of decomposition is influenced by the structure of the alkoxide.

The following table presents the standard molar heat capacities for a selection of sodium alkoxides as determined by DSC, which illustrates the influence of the alkyl group's structure on the compound's thermal properties. researchgate.net

Compound NameFormulaMolar Mass ( g/mol )C_p,m (298) (J K⁻¹ mol⁻¹)
Sodium methoxideCH₃ONa54.0265.05
Sodium ethoxideC₂H₅ONa68.0590.87
Sodium n-propoxideC₃H₇ONa82.07113.52
Sodium iso-propoxideC₃H₇ONa82.07121.20

Data sourced from a study on the heat capacity of sodium alkoxides. researchgate.net

This data demonstrates that branching in the alkyl chain, as seen in sodium iso-propoxide compared to sodium n-propoxide, leads to a higher heat capacity. researchgate.net This is a critical consideration when predicting the thermal behavior of this compound, which also possesses a branched alkyl structure.

While direct experimental DSC thermograms for this compound are not available, the data from related compounds strongly suggest that it would exhibit distinct thermal events. These would likely include a melting point and subsequent decomposition at higher temperatures. The exact temperatures and enthalpy changes associated with these transitions would be unique to its specific molecular structure. The self-heating nature of alkali metal alcoholates, which can react with moisture and air, further complicates their thermal analysis and underscores the need for controlled experimental conditions, such as an inert atmosphere. noaa.gov

Theoretical and Computational Investigations of Sodium Butan 2 Olate

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecular structures, energies, and electronic properties, providing deep insights into reactivity and selectivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govscispace.com It provides a balance between accuracy and computational cost, making it suitable for systems ranging from small molecules to large complexes. aps.org For sodium butan-2-olate, DFT calculations are essential for elucidating its ground-state geometry, charge distribution, and the nature of the sodium-oxygen bond.

In the gas phase or in non-polar solvents, sodium alkoxides like this compound tend to form aggregates (dimers, tetramers, cubanes, etc.) to stabilize the ionic charge. DFT calculations can model these aggregates, predicting their relative stabilities and geometries. The electronic structure of the butan-2-olate anion is characterized by a high concentration of negative charge on the oxygen atom, which is the primary site of its nucleophilic and basic character. The sodium cation acts as a counterion, and the degree of covalent versus ionic character in the Na-O bond can be quantified using DFT-based methods like Natural Bond Orbital (NBO) analysis. scirp.org

DFT is also widely used to model reaction pathways. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be mapped out. This allows for the determination of activation barriers and reaction energies, explaining why certain reaction pathways are favored over others. For instance, in an alkylation reaction, DFT can model the transition state of the butan-2-olate attacking an electrophile, providing insight into the reaction's feasibility and kinetics. unizar.esbeilstein-journals.org

Table 1: Representative DFT-Calculated Properties for Alkoxide Systems Note: This table presents conceptual data for a generic sodium alkoxide (NaOR) system, as specific peer-reviewed data for this compound is not readily available. The values are illustrative of typical DFT outputs.

PropertyMonomer (NaOR)Dimer ((NaOR)₂)Description
Na-O Bond Length (Å)~1.95~2.05 - 2.15The bond length increases in the dimer due to bridging.
Mulliken Charge on Oxygen-0.85 e-0.90 eThe negative charge on oxygen is slightly more delocalized in the aggregate.
Aggregation Energy (kcal/mol)-35The energy released upon formation of the dimer from two monomers, indicating high stability.

Frontier Molecular Orbital (HOMO/LUMO) Analysis in Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. masterorganicchemistry.comimperial.ac.uknumberanalytics.com For a nucleophile like the butan-2-olate anion, the HOMO is the key orbital involved in donating electrons.

Computational analysis reveals that the HOMO of the butan-2-olate anion is predominantly localized on the p-type orbitals of the oxygen atom. researchgate.net This confirms that the oxygen is the most nucleophilic site. In a reaction, the butan-2-olate (nucleophile) will react most effectively with an electrophile whose LUMO has a large coefficient on the atom being attacked and an energy close to the alkoxide's HOMO. msu.ru

The energy gap between the nucleophile's HOMO and the electrophile's LUMO (ΔE_gap) is a critical parameter. A smaller gap generally implies a more favorable orbital overlap and a faster reaction. scirp.orgresearchgate.net DFT calculations can precisely determine the energies and shapes of these frontier orbitals for any given reaction system, thereby predicting the most likely reaction pathway. researchgate.netsapub.org For example, in the reaction of an alkoxide with carbon dioxide, the HOMO of the alkoxide attacks the LUMO of CO₂, which is located on the carbon atom. researchgate.net

Table 2: Conceptual FMO Analysis for an Alkoxide Reaction This table illustrates the FMO interaction for the reaction of a generic alkoxide with a carbonyl compound (R'₂C=O).

ReactantFrontier OrbitalDescriptionInteraction
Butan-2-olate (Nucleophile)HOMOLocalized on the oxygen atom.HOMO(Nu) - LUMO(El) overlap leads to the formation of a new C-O sigma bond.
Carbonyl (Electrophile)LUMO (π* C=O)Localized primarily on the carbonyl carbon atom.

Theoretical Insights into Stereochemical Induction and Control

The butan-2-olate anion is chiral, as its parent alcohol, butan-2-ol, has a stereocenter at the C2 position. This intrinsic chirality means that this compound can be used as a chiral base or nucleophile to influence the stereochemical outcome of a reaction, a process known as stereochemical induction.

Computational chemistry, particularly DFT, is an invaluable tool for understanding the mechanisms of stereocontrol. uit.no In a reaction involving a chiral alkoxide and a prochiral substrate, two or more diastereomeric transition states are possible, each leading to a different stereoisomeric product. The observed product ratio is determined by the difference in the Gibbs free energies of these competing transition states (ΔΔG‡).

Theoretical calculations can model the three-dimensional structures of these diastereomeric transition states and compute their relative energies. nih.govacs.org By analyzing the non-bonding interactions (such as steric repulsion or stabilizing CH/π interactions) within each transition state structure, researchers can identify the specific interactions responsible for favoring one pathway over the other. uit.no While direct studies on this compound are limited, research on similar systems, like lithium amino alkoxides in aldol (B89426) additions, demonstrates that computational models can successfully rationalize and predict high levels of stereoselectivity by identifying subtle differences in transition state energies. nih.govnih.gov

Molecular Dynamics and Simulation Studies

While quantum chemical calculations are excellent for static properties and reaction pathways, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including solvent effects and complexation.

Modeling of Solvent Effects on this compound Reactivity

The reactivity of an ionic species like this compound is profoundly influenced by the solvent. In solution, the compound does not exist as isolated ion pairs but rather as a complex equilibrium of solvated monomers, dimers, tetramers, and higher-order aggregates. researchgate.netrsc.org The nature and structure of these aggregates, which are the true reacting species, depend heavily on the solvent.

Molecular dynamics simulations can model the behavior of a large ensemble of this compound and solvent molecules. acs.org These simulations provide a picture of the solvation shell around the ionic aggregates and how solvent molecules coordinate to the sodium cations. researchgate.net In polar aprotic solvents like tetrahydrofuran (B95107) (THF), the solvent molecules will coordinate strongly with the Na+ ions, potentially breaking up larger aggregates into smaller, more reactive ones. In non-polar hydrocarbon solvents, the alkoxide tends to form larger, less reactive aggregates. unibe.ch

Reactive force fields (ReaxFF) can also be used in MD simulations to model chemical reactions within the solvated environment, providing insights into how the solvent dynamically participates in the reaction mechanism, for instance, by stabilizing transition states or intermediates. iiserpune.ac.in

Simulation of Metal Ion Complexation and Host-Guest Interactions

The sodium cation of this compound can participate in host-guest interactions, where it is selectively bound by a larger host molecule, such as a crown ether or a calixarene. acs.orgresearchgate.net This complexation can modulate the reactivity of the butan-2-olate anion by sequestering the cation, leading to a "naked" and more reactive alkoxide.

Table 3: Representative Calculated Binding Energies for Na⁺ Complexation by Crown Ethers Source: Adapted from computational studies on diaza-crown ethers. mdpi.com The values illustrate the ability of DFT to predict binding strength and selectivity.

Host MoleculeGuest IonCalculated Binding Energy (kcal/mol)Key Interaction Feature
15-Crown-5 DerivativeNa⁺-85.5Cation fits well within the cavity, coordinating with ether oxygens.
18-Crown-6 (B118740) DerivativeNa⁺-79.8Cavity is slightly large for Na⁺, leading to a less optimal fit compared to K⁺.

Mechanistic Predictions and Validation

Computational chemistry is an indispensable tool for predicting the pathways of organic reactions, offering insights into the competition between substitution (SN1, SN2) and elimination (E1, E2) mechanisms. For reactions involving this compound, which is a strong, sterically hindered base, these predictions are crucial for understanding its reactivity.

Computational Prediction of Reaction Mechanisms (e.g., SN1, SN2, E1, E2)

This compound, derived from a secondary alcohol, is classified as a strong, non-nucleophilic base due to the steric hindrance provided by the sec-butyl group. masterorganicchemistry.com Theoretical models, primarily using DFT, can predict the favored reaction pathway by calculating the activation energies (ΔE‡) for the transition states of each competing mechanism. comporgchem.com

SN2 vs. E2 Competition: In reactions with primary or secondary alkyl halides, the main competition is between the bimolecular SN2 and E2 pathways.

E2 Mechanism: This pathway involves the abstraction of a proton from a carbon adjacent to the leaving group by the butan-2-olate base, in a concerted step with the departure of the leaving group. Due to its strong basicity and steric bulk, this compound is predicted to strongly favor the E2 mechanism, particularly with secondary and tertiary substrates. masterorganicchemistry.comscribd.com Computational studies on similar alkoxides like sodium tert-butoxide confirm that bulky bases preferentially attack a peripheral proton over the electrophilic carbon center.

SN2 Mechanism: This pathway requires the butan-2-olate anion to act as a nucleophile and attack the carbon atom bearing the leaving group. The steric hindrance of the sec-butyl group makes this approach difficult, especially with secondary or tertiary alkyl halides. DFT calculations for reactions involving hindered alkoxides consistently show a higher activation barrier for the SN2 transition state compared to the E2 transition state. acs.org

E1/SN1 Pathways: These unimolecular pathways proceed through a carbocation intermediate and are generally not favored in the presence of a strong base like this compound. A high concentration of a strong base promotes the bimolecular E2 reaction, preventing the formation of the carbocation required for E1 or SN1. masterorganicchemistry.com

The table below outlines the computationally predicted outcomes for reactions of this compound with different classes of alkyl halides.

Substrate ClassPredicted Major PathwayPredicted Minor PathwayRationale from Computational Studies
Primary Alkyl Halide E2SN2Strong base favors E2; SN2 is competitive due to low steric hindrance at the substrate.
Secondary Alkyl Halide E2SN2High steric hindrance at the substrate and the bulky base strongly disfavor SN2, leading to a lower activation barrier for E2. masterorganicchemistry.comresearchgate.net
Tertiary Alkyl Halide E2-SN2 is impossible due to extreme steric hindrance. E1 is outcompeted by the much faster E2 reaction.

Correlation of Theoretical Data with Experimental Observations

A key aspect of computational chemistry is the ability to rationalize and predict experimental results. Theoretical calculations of reaction barriers and product stability often correlate well with experimentally observed product distributions.

For reactions involving strong, bulky alkoxides like this compound, experimental evidence overwhelmingly shows a preference for elimination products (alkenes) over substitution products (ethers), especially with secondary alkyl halides. masterorganicchemistry.com This aligns perfectly with theoretical predictions. DFT calculations on the reaction of secondary alkyl halides with alkoxides show that the activation energy for the E2 pathway is significantly lower than for the SN2 pathway. acs.orgresearchgate.net For example, experimental results for the reaction of 2-bromopentane (B28208) with sodium ethoxide in ethanol (B145695) (a less hindered base than butan-2-olate) already yield over 80% elimination product; this percentage is expected to be even higher with the bulkier this compound. masterorganicchemistry.com

Furthermore, computational studies can explain the regioselectivity of elimination reactions (Zaitsev vs. Hofmann products). While not explicitly detailed for this compound in the found literature, the steric bulk of the base is known to favor the formation of the less substituted (Hofmann) alkene. Theoretical models can calculate the energies of the transition states leading to each isomer, and for bulky bases, the transition state for Hofmann elimination is typically found to be lower in energy due to reduced steric strain.

Solvent effects, as modeled computationally, also correlate with experimental findings. Theoretical investigations have shown that polar protic solvents can stabilize the alkoxide anion through hydrogen bonding, slightly reducing its basicity and potentially altering the SN2/E2 ratio. acs.org However, for a strong, hindered base like this compound, the dominant E2 pathway is robust across different solvents. A study on the functionalization of allyl glycidyl (B131873) ether with sodium hydrosulfide (B80085) demonstrated that DFT calculations could successfully predict the major product formed under specific pH conditions, corroborating the experimental FTIR and UV-Vis spectra. jsta.cl This highlights the power of correlating theoretical data with experimental observations to gain a comprehensive understanding of reaction mechanisms.

Interactions of Sodium Butan 2 Olate with Metal Ions and Solvents

Metal Ion Complexation Studies

As an ionic compound, sodium butan-2-olate dissociates in solution into a sodium cation (Na⁺) and a butan-2-olate anion (C₄H₉O⁻). The sodium ion, in particular, can engage in complexation with various ligands, a phenomenon that has been a subject of detailed study.

Crown ethers are macrocyclic polyethers known for their ability to selectively bind specific metal cations. nih.gov The cavity size of the crown ether determines its selectivity for a particular ion. For instance, 18-crown-6 (B118740), with its specific cavity dimensions, is particularly adept at complexing the potassium ion, but it also forms stable complexes with sodium ions. acs.org

The study of sodium ion complexation is crucial, as the sequestration of the cation by a complexing agent like a crown ether can significantly alter the reactivity of the associated butan-2-olate anion. Research has demonstrated that crown ethers can be used to construct artificial sodium-selective channels and devices. nih.govnih.gov In such systems, the crown ether's structure is designed to be conformationally rigid to enhance ion selectivity. nih.gov The interaction between the sodium ion and the crown ether is a classic example of host-guest chemistry, where the crown ether (host) encapsulates the sodium ion (guest).

Studies have been conducted on the complexation of sodium ions with 18-crown-6 in mixed solvent systems, including those containing butan-2-ol. acs.orgacs.org These investigations are fundamental to understanding how the solvent environment modulates the binding affinity between the metal ion and the macrocyclic ligand.

The stability of a metal-ligand complex in solution is quantified by its complex formation constant (K), often expressed in its logarithmic form (log K). A higher value indicates a more stable complex. ijtsrd.com Potentiometric methods, using ion-selective electrodes, have been employed to determine the formation constants for the sodium ion-18-crown-6 complex in various solvent mixtures. acs.orgacs.org

Research conducted at 298.15 K in mixtures of water and butan-2-ol has shown that the stability of the [Na(18-crown-6)]⁺ complex is highly dependent on the solvent composition. acs.org The stability of these complexes is influenced by thermodynamic factors, including enthalpy and entropy changes upon complexation. researchgate.net Generally, the complexes are stabilized by enthalpy but destabilized by entropy. researchgate.net The binding energy is significantly affected by the ion/solvent contribution in different solvents. researchgate.net

The following table presents the determined stability constants for the sodium ion complex with 18-crown-6 in various water-butan-2-ol mixtures.

Mole Fraction of Butan-2-ol (x₂)Logarithm of Stability Constant (log K)
0.051.18
0.101.49
0.201.94
0.302.22
0.402.40
0.502.54
0.602.65
0.702.74
0.802.82
0.902.89
Data sourced from a study on complex formation constants in water and butan-2-ol mixtures. acs.org

As shown in the table, the stability of the complex increases as the mole fraction of butan-2-ol in the solvent mixture rises.

The butan-2-olate anion itself can act as a ligand, coordinating to metal centers. The nature of the ligand is a critical factor that influences the structure, stability, and reactivity of the resulting metal complex. ijtsrd.comresearchgate.net The butan-2-olate ligand is a secondary alkoxide, and its coordination properties are dictated by both electronic and steric factors.

Compared to a primary alkoxide like ethoxide, the butan-2-olate anion is sterically more hindered due to the presence of methyl and ethyl groups on the carbon atom bearing the oxygen. This increased steric bulk can influence the coordination number and geometry of the metal complex, potentially favoring lower coordination numbers. The electron-releasing alkyl groups also increase the electron density on the oxygen atom, enhancing its basicity and nucleophilicity compared to smaller alkoxides. libretexts.org The specific arrangement of ligands around a metal center can be fine-tuned to customize the complex for various applications. ijtsrd.com

Solvent Effects on Reactivity and Stability

The choice of solvent is paramount in chemical reactions involving this compound, as the solvent's properties can dramatically affect reaction rates and the stability of the ionic species.

Solvents are broadly classified based on their polarity. nagwa.com Polar solvents, which have an asymmetrical distribution of electron density, are generally effective at dissolving polar or ionic solutes like this compound. nagwa.com The principle of "like dissolves like" is fundamental here. solubilityofthings.com

Polar solvents can be further categorized as protic or aprotic.

Polar protic solvents , such as water and alcohols (including butan-2-ol's parent alcohol), can engage in hydrogen bonding. nagwa.comlibretexts.org These solvents have a hydrogen atom attached to a highly electronegative atom like oxygen. nagwa.com They are very effective at solvating both the sodium cation and the butan-2-olate anion. The hydrogen bonding between the solvent and the alkoxide anion is a particularly strong interaction that stabilizes the anion in solution.

Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) possess polar bonds but lack an O-H or N-H bond, meaning they cannot act as hydrogen bond donors. nagwa.com They are effective at solvating cations but are less effective at solvating anions compared to protic solvents.

The strength of intermolecular forces, which includes hydrogen bonding and dipole-dipole interactions, dictates many physical properties. masterorganicchemistry.com The ability of a solvent to stabilize charged or dipolar solutes and to act as a hydrogen bond donor/acceptor can significantly impact reaction kinetics. psu.edu For instance, in nucleophilic substitution reactions, using a polar aprotic solvent can enhance the nucleophilicity of the butan-2-olate anion by poorly solvating it, leaving it more "free" to react.

Solvation plays a direct role in the stability of the butan-2-olate anion. The general order of acidity for alcohols is primary > secondary > tertiary, which means the stability of their conjugate bases (alkoxide ions) is in the reverse order: tertiary > secondary > primary. libretexts.org However, this order is for the intrinsic basicity of the alkoxides in the gas phase.

In solution, solvation effects can alter this trend. The stability of an alkoxide ion in solution is greatly enhanced by the solvation shell that forms around it. libretexts.org For the butan-2-olate anion, which is a secondary alkoxide, solvent molecules arrange themselves around the negatively charged oxygen. However, the alkyl groups (methyl and ethyl) create steric hindrance, making it less accessible for solvation compared to a smaller primary alkoxide like methoxide (B1231860) or ethoxide. libretexts.org

Impact of Solvent Composition on Reaction Kinetics

The composition of the solvent medium is a critical factor that can significantly influence the rate of chemical reactions involving ionic reagents like this compound. The solvent's properties, such as polarity, proticity (the ability to donate hydrogen bonds), and dielectric constant, can alter the stability of the reactants and the transition state, thereby changing the activation energy of the reaction. researchgate.netnsf.gov this compound, a strong base and nucleophile, is typically employed in reactions like nucleophilic substitutions (SN2) and eliminations (E2), where solvent effects are particularly pronounced. fiveable.mescribd.com

General Principles of Solvent Effects

The choice of solvent can dramatically alter the course and speed of a reaction. In reactions involving this compound, the butan-2-olate anion is the key reactive species. The effectiveness of this anion as a nucleophile or base is modulated by its interaction with solvent molecules, a phenomenon known as solvation. libretexts.org

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone (B3395972), and acetonitrile (B52724) are polar but lack acidic protons, so they cannot act as hydrogen bond donors. libretexts.org While they can solvate the sodium cation, their interaction with the butan-2-olate anion is much weaker. As a result, the anion is less stabilized (i.e., has higher ground state energy) and is more "naked" and reactive. This leads to a lower activation energy and a significantly faster reaction rate for SN2 and E2 reactions. libretexts.org For example, the SN2 reaction between bromoethane (B45996) and potassium iodide proceeds 500 times faster in acetone than in methanol. libretexts.org

Research Findings in Analogous Systems

While specific kinetic data for reactions of this compound across a range of solvent compositions are not extensively documented in publicly available literature, the principles can be clearly illustrated by examining closely related systems. The following research findings on base-catalyzed reactions in mixed aqueous-organic solvents demonstrate the profound impact of solvent composition on reaction kinetics.

One such study investigated the base-catalyzed hydrolysis of ethyl acrylate (B77674) in ethanol-water mixtures. researchgate.net The reaction rate was found to decrease as the percentage of ethanol (B145695) in the mixture increased. This is because the transition state for this reaction is a polarized complex. Increasing the proportion of the less-polar ethanol disfavors the formation of this charged transition state, thus slowing the reaction. researchgate.net

Interactive Data Table: Rate Constants for the Base-Catalyzed Hydrolysis of Ethyl Acrylate in Ethanol-Water Mixtures at Different Temperatures

The data below shows the second-order rate constant (k) for the hydrolysis of ethyl acrylate catalyzed by hydroxide (B78521) ions in various ethanol-water solvent mixtures. The rate constant decreases as the proportion of ethanol increases, illustrating the destabilization of the polar transition state in less polar media. Data sourced from a kinetic study on the hydrolysis of ethyl acrylate. researchgate.net

% Ethanol (v/v)k at 30°C (dm³ mol⁻¹ s⁻¹)k at 35°C (dm³ mol⁻¹ s⁻¹)k at 40°C (dm³ mol⁻¹ s⁻¹)k at 45°C (dm³ mol⁻¹ s⁻¹)
100.1340.1970.2850.402
200.1110.1640.2370.341
300.0900.1340.1950.282
400.0710.1060.1550.227
500.0550.0820.1210.179

Another relevant study explored the kinetics of the reaction between ethyl iodide and various bases in ethanol-water mixtures. acs.org Such reactions, involving an alkyl halide and a base/nucleophile, are classic examples of competing SN2 and E2 pathways, directly analogous to reactions where this compound would be used. The data show a complex dependence of the rate on solvent composition, reflecting changes in the solvation of both the anionic base and the transition state.

Interactive Data Table: Rate Constants for the Reaction of Ethyl Iodide with Hydroxide Ion in Ethanol-Water Mixtures

The following table presents the second-order rate constants for the reaction of ethyl iodide with hydroxide ions in various ethanol-water mixtures at 25°C. The trend in rate constants reflects the balance between reactant solvation and transition state stabilization as the solvent polarity changes. Data sourced from a study on the reactions of ethyl iodide with bases. acs.org

Mole Fraction EthanolDielectric ConstantRate Constant (k x 10⁵) (L mol⁻¹ s⁻¹)
0.00078.51.78
0.05972.82.54
0.12866.73.55
0.21559.84.88
0.33951.57.00
0.53740.811.0
0.90125.721.1

These examples robustly demonstrate that for reactions involving strong alkoxides like this compound, the composition of the solvent is a powerful tool to control reaction kinetics. An increase in the organic co-solvent in an aqueous mixture generally decreases solvent polarity, which can either accelerate or decelerate a reaction depending on the relative charges of the reactants and the transition state. researchgate.net For typical SN2 and E2 reactions where this compound attacks a neutral substrate, moving to a less polar, and particularly a polar aprotic, solvent system generally leads to a significant increase in the reaction rate. libretexts.orglibretexts.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Protocols

The traditional synthesis of sodium butan-2-olate involves the reaction of butan-2-ol with sodium metal. While effective, this method can be hazardous. Research is now moving towards safer and more economical synthetic routes. A promising avenue is the development of protocols that use more benign reagents and conditions. For example, methods are being explored that utilize sodium hydroxide (B78521) or sodium hydride, which can be easier and safer to handle than sodium metal. core.ac.ukgoogle.com

Another area of development is the synthesis from alternative, low-cost starting materials. Research into producing various sodium alkoxides from non-volatile and non-toxic polyols with aqueous sodium hydroxide has shown promise for creating strong base catalysts through less hazardous routes. core.ac.uk These methods often focus on aiding the evaporation of water to drive the reaction to completion, a principle that could be adapted for butan-2-ol. core.ac.uk The goal is to develop protocols that are not only safer but also more scalable and cost-effective for industrial applications, such as in the large-scale production of pharmaceuticals or biodiesel. core.ac.ukfrontiersin.org

Synthetic Method Reactants Key Advantages/Focus Relevant Research Areas
Traditional MethodButan-2-ol, Sodium MetalHigh reactivity, well-established.Foundational organic synthesis.
Hydride RouteButan-2-ol, Sodium HydrideReacts more slowly and controllably than sodium metal. core.ac.ukSafer process development.
Hydroxide RouteButan-2-ol, Sodium HydroxideLow cost of sodium hydroxide, safer reagent. core.ac.ukgoogle.comEconomical and industrial-scale synthesis.
Polyol-Assisted SynthesisPolyol, Aqueous NaOHAvoids flammable metal, uses non-toxic materials. core.ac.ukGreen synthesis, on-site catalyst generation.

Exploration of New Catalytic Applications

While this compound is a classic stoichiometric base, its potential as a catalyst is an area of active exploration. Its basicity and steric bulk can be harnessed to promote reactions with high selectivity. One major emerging application for sodium alkoxides is in the chemical recycling of polymers. acs.orgrwth-aachen.de For instance, sodium alkoxides like sodium ethoxide have been effectively used to catalyze the glycolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), breaking it down into valuable monomers. acs.orgresearchgate.net This demonstrates a sustainable application that adds value to plastic waste, and similar principles could be applied using this compound. acs.org

Furthermore, research is expanding into its use in fine chemical synthesis beyond simple deprotonation. This includes base-catalyzed C-alkylation reactions where potassium alkoxides have shown high efficacy, suggesting that sodium analogs could also be effective, potentially with different selectivity. rsc.org The use of alkoxides in tandem with transition metal catalysts is also a field of interest, where the base can play a crucial role in catalyst activation or substrate deprotonation steps in complex catalytic cycles. scispace.com

Advanced Materials Development using this compound Precursors

This compound holds potential as a precursor for the synthesis of advanced materials. In sol-gel processes, metal alkoxides are hydrolyzed to form metal oxides, and this compound could be used to create mixed-metal oxides or doped materials. For example, aluminum sec-butoxide (B8327801), a related alkoxide, has been used with nickel stearate (B1226849) to synthesize mesoporous Ni/Al2O3 catalysts. rsc.org This templating approach could be adapted using this compound to create novel porous materials with tailored catalytic or adsorptive properties.

The synthesis of layered double hydroxides is another area where alkoxide precursors are valuable. Hydrothermal synthesis using aluminum-tri-(sec-butoxide) and lithium carbonate has been shown to produce layered materials with distinct hexagonal symmetry. researchgate.net The specific structure of the butan-2-olate precursor can influence the morphology and properties of the final material. researchgate.net Research in this area focuses on controlling the composition and structure of these materials for applications in catalysis, ion exchange, and as functional additives. americanelements.comacademie-sciences.fr

Deeper Computational Mechanistic Elucidation

Understanding how this compound functions at a molecular level is crucial for optimizing its use and designing new applications. Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction mechanisms involving alkoxides. rsc.orgacs.orguw.edu.pl These studies can elucidate the transition states of reactions, explain observed selectivities, and clarify the role of the catalyst's structure, including its tendency to form aggregates like tetramers. nih.gov

For example, DFT calculations have been used to study the mechanisms of base-catalyzed diboration of alkynes and the alkylation of amines with alcohols, revealing the intricate role of the alkoxide in the catalytic cycle. scispace.comrsc.org In some systems, the alkoxide is not just a simple proton acceptor but actively participates in the rate-determining step. scispace.com Computational studies have also explored why potassium bases like potassium tert-butoxide are often more effective catalysts than their sodium counterparts in certain reactions, providing insights that can guide the rational selection of a base for a specific transformation. su.se Applying these computational approaches specifically to this compound will provide a deeper understanding of its reactivity and guide the development of more efficient catalytic systems. researchgate.net

Integration with Green Chemistry Principles

The future of chemical manufacturing is tied to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer, renewable materials. kahedu.edu.inresearchgate.netwiley-vch.deijrpc.com The development of novel synthetic protocols for this compound using safer reagents is a direct application of these principles. core.ac.uk

In terms of applications, using this compound as a catalyst aligns with the green chemistry principle of favoring catalysis over stoichiometric reagents. ijrpc.com Its use in polymer recycling transforms waste into valuable resources, contributing to a circular economy. acs.orgrwth-aachen.de Research into micellar catalysis, where reactions are run in water using surfactants, offers a way to avoid volatile organic solvents, a key goal of green chemistry. rsc.org The oxidation of butan-2-ol has been studied in such systems, indicating a pathway for greener transformations involving the alcohol and its corresponding alkoxide. rsc.org Future work will focus on integrating this compound into processes that minimize energy consumption, reduce waste, and utilize renewable feedstocks, making chemical synthesis more sustainable. atamanchemicals.comsbq.org.br

Q & A

Q. What are the established methods for synthesizing and characterizing sodium butan-2-olate?

  • Methodological Answer : this compound is typically synthesized via the reaction of 2-butanol with sodium metal under anhydrous conditions. Characterization involves:
  • ¹H/¹³C NMR spectroscopy (e.g., in DMSO-d₆) to confirm the absence of residual alcohol and by-products .
  • FT-IR spectroscopy to identify the O–Na⁺ stretching band (~550 cm⁻¹) .
  • Elemental analysis (C, H, Na) to verify purity (>98%) .
    Example Data Table:
Synthesis MethodSolventYield (%)Purity (Elemental Analysis)Key Spectral Peaks (IR/NMR)
Na + 2-butanolToluene8598.2% C₄H₉NaOIR: 550 cm⁻¹; NMR: δ 1.2 (s, 9H)

Q. How should this compound be handled to ensure experimental reproducibility?

  • Methodological Answer :
  • Store under inert gas (argon/nitrogen) in moisture-free environments to prevent hydrolysis .
  • Use anhydrous solvents (e.g., THF, toluene) for reactions. Confirm solvent dryness via Karl Fischer titration (<50 ppm H₂O) .
  • Standardize glovebox protocols to minimize oxygen exposure during weighing .

Q. What are the common reaction pathways involving this compound in organic synthesis?

  • Methodological Answer : It acts as a strong base in deprotonation reactions (e.g., ketone enolate formation) and as a catalyst in elimination reactions (e.g., Hofmann degradation). Key considerations:
  • Solvent effects : Polar aprotic solvents (DMSO) enhance base strength, while non-polar solvents (toluene) reduce side reactions .
  • Temperature control : Exothermic reactions require gradual reagent addition (e.g., 0.1 mmol/min) to prevent thermal decomposition .

Advanced Research Questions

Q. How can discrepancies in reaction outcomes using this compound be systematically analyzed?

  • Methodological Answer : Contradictions in yields or selectivity often arise from:
  • Impurity profiles : Use HPLC-MS to detect trace alcohols or sodium carbonate by-products .
  • Reaction atmosphere : Compare results under argon vs. nitrogen to identify oxygen sensitivity .
    Experimental Design:
  • Conduct a factorial design varying solvent, temperature, and base equivalents.
  • Apply ANOVA to isolate significant variables .

Q. What strategies mitigate batch-to-batch variability in this compound purity for sensitive assays?

  • Methodological Answer :
  • Request additional QC protocols from suppliers: Peptide-grade purity (e.g., <1% TFA residue) for cell-based assays .
  • In-house recrystallization : Dissolve in dry hexane, filter, and crystallize at -20°C to remove sodium hydroxide impurities .
  • Validate batches via ICP-MS to quantify trace metal contaminants (e.g., Fe, Cu) .

Q. How can this compound’s reactivity be exploited in novel catalytic systems?

  • Methodological Answer :
  • Investigate its role in cross-coupling reactions (e.g., Suzuki-Miyaura) by pairing with palladium catalysts. Monitor reaction progress via in situ Raman spectroscopy .
  • Study solvent-free mechanochemical activation (ball milling) to enhance reaction efficiency and reduce waste .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal stoichiometries for this compound in enolate formation?

  • Methodological Answer : Discrepancies often stem from:
  • Substrate acidity : Use DFT calculations (e.g., Gaussian 16) to predict pKa values of carbonyl compounds and adjust base equivalents .
  • Solvent polarity : Compare results in DMSO (stabilizes enolates) vs. THF (requires excess base) .
    Recommended Workflow:

Standardize substrate purity (≥99% via HPLC).

Conduct kinetic studies (UV-Vis monitoring) to determine rate-limiting steps .

Key Methodological Considerations

  • Experimental Design : Use CONSORT-EHEALTH guidelines for transparency (e.g., pre-register protocols, detail control groups) .
  • Data Reporting : Follow Beilstein Journal guidelines: Include raw spectral data in supplementary files and avoid redundant table/text overlap .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.